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Compound of Interest

Compound Name:

1-

(Mercaptomethyl)cyclopropaneace

tic Acid

Cat. No.: B020542 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

synthetic methodologies for 1-(Mercaptomethyl)cyclopropaneacetic Acid, a key intermediate

in the synthesis of various pharmaceutical compounds. Due to the limited availability of public

spectroscopic data, this guide presents the available information and outlines the experimental

protocols for its synthesis and characterization.

Spectroscopic Data
A complete set of public domain spectroscopic data for 1-
(Mercaptomethyl)cyclopropaneacetic Acid is not readily available. Commercial suppliers of

this compound typically provide detailed analytical data, including ¹H NMR, ¹³C NMR, IR, and

Mass Spectrometry, upon purchase. However, based on available patent literature, a partial ¹H

NMR spectrum has been reported.

Table 1: ¹H NMR Data for 1-(Mercaptomethyl)cyclopropaneacetic Acid
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Chemical Shift (δ) ppm Multiplicity Assignment

0.55 triplet Cyclopropane CH₂

0.58 triplet Cyclopropane CH₂

1.34 triplet SH (Thiol)

2.50 singlet CH₂COOH

2.60 doublet CH₂SH

Solvent: CDCl₃. Note: Coupling constants and integration values were not reported in the

available literature.

¹³C NMR, IR, and Mass Spectrometry Data:

Specific peak values for ¹³C NMR, IR, and mass spectrometry are not publicly available at the

time of this publication. Researchers requiring this data are advised to acquire it from

commercial suppliers or through direct experimental analysis.

Experimental Protocols
The synthesis of 1-(Mercaptomethyl)cyclopropaneacetic Acid can be achieved through

various routes. Below is a detailed methodology compiled from patented synthetic processes.

Synthesis of 1-(Mercaptomethyl)cyclopropaneacetic
Acid
This process involves a multi-step synthesis starting from 1,1-cyclopropanedimethanol.

Step 1: Synthesis of 1-(Bromomethyl)cyclopropaneacetonitrile

In a 500 mL round-bottomed flask equipped with a stirrer, charge 1-

(hydroxymethyl)cyclopropaneacetonitrile (24.4 g, 0.22 mol).

Cool the flask to a temperature range of -10 to 0 °C.

Slowly add bromine (43.2 g, 0.27 mol) dropwise, maintaining the temperature below 10 °C.
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After the addition is complete, stir the mixture at 0-5 °C until the yellow color of bromine

disappears.

Heat the reaction mixture to 60 °C for 15-20 minutes.

Cool the solution to below -10 °C for at least 1 hour to allow for precipitation.

Filter the mixture and wash the collected solid cake with two portions of 100 mL of cold

acetonitrile. The resulting product is 1-(bromomethyl)cyclopropaneacetonitrile.

Step 2: Formation of the Isothiuronium Salt

In a 500 mL round-bottomed flask equipped with a condenser, combine 1-

(bromomethyl)cyclopropaneacetonitrile (32.6 g, 0.187 mol), acetone (165 mL), and thiourea

(14.4 g).

Heat the mixture to reflux and stir for 12 hours.

Cool the reaction mixture to a temperature between -8 and 3 °C and continue stirring for at

least 1 hour.

Filter the mixture to collect the precipitated isothiuronium salt.

Wash the cake with two 50 mL portions of cold acetone.

Create a slurry of the cake in 87 mL of acetone and stir for 5 hours.

Filter the mixture again and wash the cake with two 25 mL portions of cold acetone to yield

the purified isothiuronium salt.

Step 3: Hydrolysis to 1-(Mercaptomethyl)cyclopropaneacetic Acid

Hydrolyze the isothiuronium salt from the previous step using a suitable base.

After hydrolysis, cool the mixture to room temperature and add degassed ethyl acetate.

Cool the mixture further to between -5 and 5 °C.
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Neutralize the mixture with degassed 85% formic acid to a pH of 3.5-4.0.

Separate the organic layer.

Extract the aqueous layer with an additional portion of degassed ethyl acetate.

Combine the organic layers, wash with degassed water, dry, and concentrate to obtain crude

1-(Mercaptomethyl)cyclopropaneacetic Acid.

Purify the crude product by crystallization from hexanes.

Dry the purified product under vacuum to yield 1-(Mercaptomethyl)cyclopropaneacetic
Acid as a white solid.[1]

Spectroscopic Characterization Protocol
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Prepare a sample by dissolving approximately 5-10 mg of 1-
(Mercaptomethyl)cyclopropaneacetic Acid in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆).

Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g.,

400 or 500 MHz for ¹H).

Process the spectra to determine chemical shifts (δ), coupling constants (J), and integration

values.

Infrared (IR) Spectroscopy:

Obtain the IR spectrum of the compound using a Fourier Transform Infrared (FTIR)

spectrometer.

The sample can be prepared as a KBr pellet or analyzed as a thin film.

Identify the characteristic absorption bands corresponding to the functional groups present in

the molecule (e.g., O-H stretch of the carboxylic acid, C=O stretch, S-H stretch).
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Mass Spectrometry (MS):

Obtain the mass spectrum using a suitable ionization technique, such as Electrospray

Ionization (ESI).

Determine the molecular weight of the compound from the molecular ion peak (e.g., [M+H]⁺

or [M-H]⁻).

Visualizations
The following diagram illustrates the synthetic workflow for 1-
(Mercaptomethyl)cyclopropaneacetic Acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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